Thiazole, 2-(3,5-dimethyl-1-pyrazolyl)-4-methyl-

Description

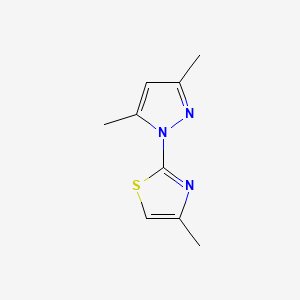

Thiazole, 2-(3,5-dimethyl-1-pyrazolyl)-4-methyl- (C$9$H${10}$N$3$S$2$, molecular weight: 224.33 g/mol), is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a 3,5-dimethylpyrazolyl group and a methyl group at the 4-position. The thiazole ring is a five-membered aromatic system containing nitrogen and sulfur, while the pyrazolyl substituent introduces additional nitrogen atoms and methyl groups, enhancing steric and electronic complexity. This structural motif is significant in medicinal chemistry due to the pharmacological versatility of thiazole derivatives, including antimicrobial, anticancer, and anti-inflammatory activities .

Though direct physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, structurally analogous compounds, such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(2-thienyl)-1,3-thiazole (CAS 111836-91-0), exhibit a melting point of 115°C and a predicted density of 1.39 g/cm$^3$ .

Synthetic routes for similar thiazole-pyrazolyl hybrids involve cyclocondensation reactions or coupling of preformed pyrazolyl and thiazole moieties. For instance, describes high-yield synthesis of isostructural thiazole derivatives using dimethylformamide as a crystallization solvent, suggesting analogous methods for the target compound .

Properties

CAS No. |

75007-32-8 |

|---|---|

Molecular Formula |

C9H11N3S |

Molecular Weight |

193.27 g/mol |

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-4-methyl-1,3-thiazole |

InChI |

InChI=1S/C9H11N3S/c1-6-4-8(3)12(11-6)9-10-7(2)5-13-9/h4-5H,1-3H3 |

InChI Key |

JEFRVCKLXOOWNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of "Thiazole, 2-(3,5-dimethyl-1-pyrazolyl)-4-methyl-"

General Synthetic Strategy

The synthesis of thiazole derivatives containing pyrazole rings typically involves multi-step organic reactions where pyrazole derivatives are first prepared or functionalized, followed by their incorporation into the thiazole framework. The key synthetic approach is often a condensation reaction between thiazole precursors and pyrazole-containing aldehydes or related intermediates, sometimes involving cyclization to form the heterocyclic thiazole ring bearing the pyrazolyl substituent.

Specific Preparation Routes

Patent-Described Method (CN101759695A)

A notable preparation method for thiazole derivatives containing a pyrazole ring, including compounds structurally related to "Thiazole, 2-(3,5-dimethyl-1-pyrazolyl)-4-methyl-", is described in patent CN101759695A. The approach involves:

- Starting with substituted benzaldehydes (e.g., p-fluorobenzenecarboxaldehyde, p-chlorobenzaldehyde, p-bromobenzaldehyde, or p-tolyl aldehyde) to prepare pyrazolyl intermediates.

- The condensation of these aldehydes with 3,5-dimethyl-1H-pyrazole derivatives to form 4,5-dihydro-1H-pyrazolyl intermediates.

- Subsequent formation of the thiazole ring by reaction with appropriate thiazole precursors, yielding 2-(3,5-dimethyl-1-pyrazolyl)-4-phenyl thiazole derivatives.

For example, the preparation of 2-[5-(4-chlorophenyl)-3-(3,5-dimethylphenyl)-4,5-dihydro-1H-pyrazolyl]-4-phenyl thiazole was achieved by replacing p-fluorobenzenecarboxaldehyde with 4-chlorobenzaldehyde, resulting in a product with a 72% yield and melting point of 179-181 °C. Similar substitutions with p-bromobenzaldehyde and p-tolyl aldehyde yielded related derivatives with yields of 74% and 76%, respectively.

The key reaction conditions include reflux in appropriate solvents, often followed by recrystallization for purification. The products were characterized by ^1H NMR, mass spectrometry, and elemental analysis confirming the structure and purity.

Condensation Reaction with 3,5-Dimethyl-1H-Pyrazole and Thiazole Precursors

A research article published in the Journal of Molecular Structure (PMC6956760) describes the preparation of novel heterocyclic compounds containing pyrazole and thiazole moieties through condensation reactions. The method involves:

- Reacting 1,3-thiazole or aminopyridine derivatives with 3,5-dimethyl-1H-pyrazole or related pyrazole derivatives.

- The reaction is typically carried out in acetonitrile under reflux conditions for 4 hours.

- The solvent is then evaporated, and the crude product is recrystallized from diethyl ether to obtain the pure compound.

This method was used to prepare N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine, a related compound, with a yield of 29% and melting point of 100-102 °C. The structure was confirmed by FTIR, ^1H NMR, and ^13C NMR spectroscopy.

Comparative Data Table of Preparation Methods

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR spectroscopy are extensively used to confirm the structure of the synthesized compounds. Characteristic chemical shifts for methyl groups on the pyrazole ring appear around 2.3 ppm in ^1H NMR, while the pyrazole and thiazole ring protons show distinct multiplets and doublets consistent with the expected structure.

Mass Spectrometry (MS): Electrospray ionization (ESI) MS confirms the molecular ion peaks corresponding to the expected molecular weights of the thiazole-pyrazole derivatives.

Elemental Analysis: Carbon, hydrogen, and nitrogen percentages closely match theoretical values, confirming purity and correct stoichiometry.

Fourier Transform Infrared Spectroscopy (FTIR): Characteristic absorption bands for C=N, C=C, and C–N bonds confirm the heterocyclic framework.

Chemical Reactions Analysis

Nucleophilic Substitutions

The thiazole ring undergoes nucleophilic substitution at the C-2 and C-4 positions , influenced by electron-withdrawing groups (e.g., bromine) on the pyrazole moiety. Reactions with amines or alkoxides typically proceed under mild conditions due to the ring’s electron-deficient nature .

Example Reaction:

Replacement of the bromine substituent in 4-bromo-3,5-dimethylpyrazole with thiocyanate groups facilitates further functionalization, enhancing antimicrobial activity in derivatives .

Electrophilic Additions

Electrophilic aromatic substitution occurs preferentially at the C-5 position of the thiazole ring. The methyl and pyrazole groups act as electron donors, directing electrophiles to meta positions.

Notable Reactions:

-

Nitration : Introduces nitro groups at C-5, yielding derivatives with enhanced antioxidant properties (e.g., 7b in ).

-

Halogenation : Bromination or chlorination at C-5 increases bioactivity, as seen in derivatives tested against Staphylococcus aureus .

Biological Activity-Driven Reactions

The compound’s reactivity underpins its pharmacological applications:

Antimicrobial Activity

Derivatives with 4-nitro or 4-methyl substituents exhibit strong binding to bacterial enzymes (e.g., E. coli DNA gyrase) via:

-

Hydrogen bonding with active-site residues (e.g., ASP-73).

-

π–π stacking interactions involving the thiazole and pyrazole rings .

Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Bacillus subtilis | 8.2 |

| Staphylococcus aureus | 6.5 |

Antioxidant Activity

Electron-donating groups (e.g., 4-CH₃ ) stabilize radical intermediates, enhancing DPPH scavenging:

Computational Insights

Density functional theory (DFT) studies reveal:

-

HOMO-LUMO gaps correlate with reactivity; smaller gaps (~3.5 eV) favor electrophilic attacks .

-

Nearly coplanar pyrazole-thiazole rings optimize π-conjugation, critical for binding biological targets .

Comparative Reactivity of Derivatives

| Substituent | Reactivity Trend | Biological Impact |

|---|---|---|

| 4-NO₂ | High electrophilicity | Enhanced antimicrobial activity |

| 4-CH₃ | Electron donation | Improved radical scavenging |

| 4-Br | Moderate reactivity | Intermediate bioactivity |

Scientific Research Applications

Synthesis and Characterization

The synthesis of Thiazole, 2-(3,5-dimethyl-1-pyrazolyl)-4-methyl- typically involves the reaction of thiazole derivatives with pyrazole compounds under various conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties against a range of bacterial and fungal strains. For instance, a series of pyrazolyl–thiazole derivatives showed notable inhibition against:

- Bacterial Strains : Escherichia coli, Staphylococcus aureus, Bacillus subtilis

- Fungal Strains : Candida albicans, Aspergillus niger

The minimum inhibitory concentrations (MICs) for these compounds were significantly lower than those of standard antibiotics, indicating their potential as effective antimicrobial agents .

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| 7b | 0.98 | Staphylococcus aureus |

| 7g | 3.9 | Bacillus subtilis |

Antioxidant Activity

Thiazole derivatives also exhibit antioxidant properties. In DPPH and hydroxyl radical scavenging assays, compounds derived from thiazole demonstrated strong radical scavenging abilities, suggesting their utility in preventing oxidative stress-related diseases .

Anticonvulsant Activity

Some thiazole derivatives have shown promising anticonvulsant effects in preclinical models. For example, certain analogues demonstrated significant protection against seizures with median effective doses lower than traditional medications . The structure-activity relationship (SAR) studies indicated that specific substituents on the thiazole ring enhance anticonvulsant activity.

Anticancer Potential

Thiazole compounds have been investigated for their anticancer properties. Certain derivatives exhibited cytotoxic effects against various cancer cell lines, attributed to their ability to inhibit specific enzyme pathways involved in tumor growth . The presence of electron-withdrawing groups was found to enhance these effects.

Computational Studies

Computational methods such as molecular docking simulations and density functional theory (DFT) calculations have been utilized to predict the binding interactions of thiazole derivatives with biological targets. These studies provide insights into the electronic properties and structural features that contribute to the observed biological activities .

Case Study: Antimicrobial Efficacy

A study reported the synthesis of a novel series of pyrazolyl–thiazole derivatives which were evaluated for their antimicrobial activity against multiple strains. The results indicated that specific structural modifications could enhance both antimicrobial and antioxidant activities significantly .

Case Study: Anticonvulsant Activity

In another investigation focused on anticonvulsant properties, several thiazole-linked compounds were tested in animal models for their efficacy against induced seizures. The findings highlighted the potential for developing new anticonvulsant therapies based on thiazole structures .

Mechanism of Action

The mechanism of action of Thiazole, 2-(3,5-dimethyl-1-pyrazolyl)-4-methyl- depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thiazole and pyrazole rings can facilitate interactions with metal ions, making the compound useful in coordination chemistry and catalysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of thiazole derivatives are heavily influenced by substituents. Key analogues include:

2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole

- Substituents : Hydrazone-linked furan, fluorophenyl.

- Activity : MIC = 250 µg/mL against Candida utilis; IC$_{50}$ = 125 µg/mL (MCF-7 cancer cells) .

- Key Difference : The hydrazone side chain enhances antifungal and anticancer activity but introduces cytotoxicity in NIH/3T3 cells (IC$_{50}$ > 500 µg/mL) .

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-(2-thienyl)-1,3-thiazole Substituents: Thienyl at 4-position. Properties: Melting point = 115°C; molecular weight = 261.37 g/mol .

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)pyrazolyl)thiazole

Biological Activity

Thiazole derivatives, particularly those incorporating pyrazole moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Thiazole, 2-(3,5-dimethyl-1-pyrazolyl)-4-methyl- , exploring its synthesis, biological activities, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of thiazole derivatives typically involves multi-step processes that include cyclization and condensation reactions. The specific compound 2-(3,5-dimethyl-1-pyrazolyl)-4-methyl-thiazole can be synthesized through the reaction of suitable hydrazines with thiazole precursors. Characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Thiazole derivatives exhibit significant antimicrobial properties against a range of bacterial and fungal pathogens. Studies have shown that compounds similar to Thiazole, 2-(3,5-dimethyl-1-pyrazolyl)-4-methyl- demonstrate notable inhibition against:

- Bacterial Strains : Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Bacillus megaterium.

- Fungal Strains : Candida albicans, Aspergillus niger, and Rhizopus.

The minimum inhibitory concentrations (MIC) for these compounds are often low, indicating potent antimicrobial activity. For instance, a study reported significant inhibition zones in agar diffusion assays for thiazole derivatives .

Antioxidant Activity

In addition to antimicrobial effects, thiazole derivatives are known for their antioxidant properties. The compound has been evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging assays. Results indicate that thiazole derivatives can effectively scavenge free radicals, thus potentially mitigating oxidative stress-related damage in biological systems .

The mechanisms underlying the biological activities of thiazole derivatives involve various pathways:

- Antimicrobial Mechanism : Thiazoles disrupt bacterial cell membranes and inhibit essential enzymes involved in cell wall synthesis. Molecular docking studies have shown strong binding interactions between thiazole derivatives and target proteins in pathogens .

- Antioxidant Mechanism : The antioxidant activity is attributed to the ability of thiazoles to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage .

Case Studies

Several studies highlight the efficacy of thiazole derivatives:

- Antimicrobial Efficacy : A recent study synthesized a series of thiazole-pyrazole derivatives and tested their activity against various pathogens. Compounds exhibited MIC values as low as 10 µg/mL against Staphylococcus aureus .

- Antioxidant Potential : In vitro assays demonstrated that certain thiazole derivatives reduced DPPH radical levels by over 70%, showcasing their potential as effective antioxidants .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing thiazole derivatives with pyrazole substituents, and how do reaction conditions influence yield?

- Methodology : Refluxing in polar aprotic solvents (e.g., DMSO) or ethanol with catalysts (e.g., glacial acetic acid) is common. For example, cyclization using phosphorus oxychloride at 120°C yields pyrazole-thiazole hybrids (65% yield) .

- Key Variables : Solvent choice (DMSO vs. ethanol), reaction time (12–18 hours), and stoichiometric ratios (e.g., 0.001 mol of hydrazide with substituted benzaldehyde) significantly affect purity and yield .

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of 2-(3,5-dimethyl-1-pyrazolyl)-4-methylthiazole?

- IR Analysis : Pyrazole C=N stretching (1600–1650 cm⁻¹) and thiazole C-S-C vibrations (650–750 cm⁻¹) are diagnostic. Coumarin-thiazole hybrids show distinct C=O stretches at 1700–1750 cm⁻¹ .

- NMR : Thiazole protons (δ 6.5–7.5 ppm) and pyrazole methyl groups (δ 2.1–2.5 ppm) are critical markers. Coupling with ¹³C-NMR confirms substituent positions .

Q. What in vitro assays are suitable for initial screening of biological activity in pyrazole-thiazole hybrids?

- Antimicrobial : Agar diffusion assays against Gram-positive/negative bacteria .

- Anti-inflammatory : Inhibition of nitric oxide (NO) release in LPS-induced RAW264.7 macrophages (IC₅₀ values < 10 μM reported) .

Advanced Research Questions

Q. How can contradictory bioactivity data between similar thiazole derivatives be resolved?

- Approach :

- Compare substituent effects: Electron-withdrawing groups (e.g., Cl, Br) on the pyrazole ring enhance antimicrobial activity but reduce solubility .

- Validate assays: Use orthogonal methods (e.g., enzymatic vs. cell-based) to confirm target specificity. For example, molecular docking against 14-α-demethylase (PDB: 3LD6) identifies binding modes .

Q. What computational strategies predict the electronic and steric effects of substituents on thiazole-pyrazole hybrids?

- DFT Studies : Optimize geometries at B3LYP/6-31G* level to calculate frontier orbitals (HOMO-LUMO gaps). Electron-rich pyrazoles enhance charge transfer, correlating with antioxidant activity .

- Molecular Dynamics : Simulate ligand-protein interactions (e.g., COX-2 binding) to assess stability of hydrogen bonds with thiazole sulfur .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved pharmacokinetics?

- Key Findings :

- Methyl groups at thiazole-4 and pyrazole-3,5 positions increase lipophilicity (logP > 3), enhancing blood-brain barrier penetration .

- Introducing polar moieties (e.g., -OH, -COOH) improves aqueous solubility but may reduce antimicrobial potency .

Q. What experimental and computational methods resolve discrepancies in spectral assignments for thiazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.